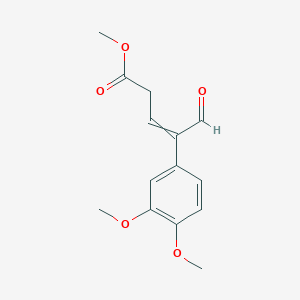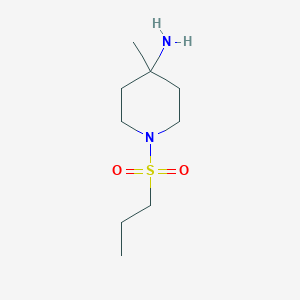
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine involves several steps. One common method includes the reaction of 4-methylpiperidine with propane-1-sulfonyl chloride under basic conditions to form the desired product. The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: Piperidine derivatives are often explored for their potential pharmacological activities, including as potential drug candidates.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
- 1-(methylsulfonyl)piperidin-4-amine
- 4-piperidinemethanol
- 1-(propane-1-sulfonyl)piperidin-4-amine
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific sulfonyl group, which can impart distinct chemical and biological properties .
Properties
CAS No. |
651056-97-2 |
|---|---|
Molecular Formula |
C9H20N2O2S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4-methyl-1-propylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2O2S/c1-3-8-14(12,13)11-6-4-9(2,10)5-7-11/h3-8,10H2,1-2H3 |
InChI Key |
JIYUMTWRJRZNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


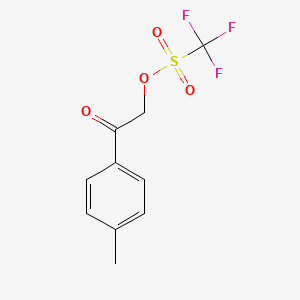
![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)


![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
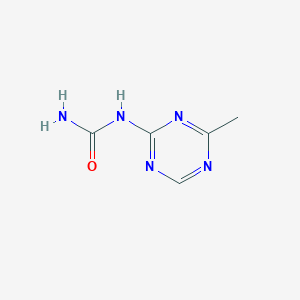
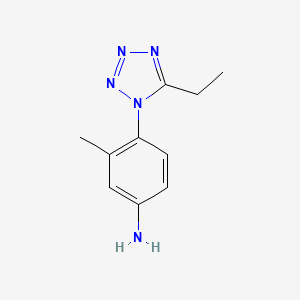
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)
